molecular formula C15H15BrN2O2S B11551802 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B11551802
M. Wt: 367.3 g/mol
InChI Key: HIDOZHGTXDAFHS-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromothiophene moiety and an ethylphenoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-ethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chlorobenzyl)-1H-benzimidazol-2-yl}sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is unique due to the presence of both the bromothiophene and ethylphenoxy groups

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C15H15BrN2O2S/c1-2-11-3-5-12(6-4-11)20-10-15(19)18-17-9-13-7-8-14(16)21-13/h3-9H,2,10H2,1H3,(H,18,19)/b17-9+

InChI Key

HIDOZHGTXDAFHS-RQZCQDPDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.